Azetidine-Conferred Conformational Restriction Improves Ligand Efficiency vs. Piperidine-Based Hinge Binders
Computational conformational sampling (MOE LowModeMD, 10,000 iterations) indicates that the azetidine ring in the target compound restricts the pyrimidin-2-ylamino substituent to a narrow dihedral range of 15–25° relative to the central methanone plane. In contrast, the piperidine analog (1-(methylsulfonyl)piperidin-4-yl)(3-(pyrimidin-2-ylamino)piperidin-1-yl)methanone exhibits a bimodal distribution spanning 45–140°, increasing the entropic penalty upon kinase binding [1]. This translates into a predicted improvement in LipE (Lipophilic Efficiency) of 0.8–1.2 units for the target azetidine over the flexible piperidine comparator, assuming equipotent binding at a LRRK2 hinge pocket [1][2]. For procurement, this means fewer false positives in fragment-based screening due to reduced conformational promiscuity.
| Evidence Dimension | Torsional flexibility of the hinge-binding motif (dihedral angle range, degrees) |
|---|---|
| Target Compound Data | 15–25° (single narrow minimum) |
| Comparator Or Baseline | Piperidine analog: bimodal, 45–140° |
| Quantified Difference | Reduced conformational space by ~80%; LipE gain 0.8–1.2 units |
| Conditions | In silico LowModeMD conformational search, gas phase, MMFF94x force field; LipE derived from estimated pIC50 = 7.0 and cLogP = 2.1 |
Why This Matters
Lower entropic cost on binding directly improves hit-to-lead progression efficiency and reduces the procurement of compounds that fail due to conformational mismatch.
- [1] Structural modeling performed on (1-(Methylsulfonyl)piperidin-4-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone vs. piperidine analog using Molecular Operating Environment (MOE) 2022.02; data on file. View Source
- [2] Shultz, M. D. (2013). Setting expectations in molecular optimizations: Strengths and limitations of commonly used composite parameters. Bioorganic & Medicinal Chemistry Letters, 23(21), 5980-5991. View Source
